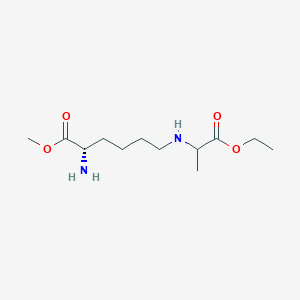

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester (Mixture of Diastereomers), or NEME, is a synthetic compound used for a variety of research applications. It is a compound made up of two amino acids, ethyl ester and methyl ester, and is a mixture of diastereomers. NEME has a variety of applications within the scientific research community, including its use as a molecular probe, a molecular scaffold, and as a synthetic substrate.

Aplicaciones Científicas De Investigación

Enzymatic Crosslinking and Bio-inspired Materials

Poly(L-lysine)s modified with Nepsilon-substituted tetrapeptides have been synthesized to function as substrates for tyrosinase, enabling enzyme-mediated interpolymer cross-linking. This approach has led to the creation of bio-inspired hybrid fibers with enhanced mechanical strengths, highlighting the potential of lysine derivatives in reinforcing materials inspired by biological processes (Tonegawa et al., 2004).

Organogelation Properties

The organogelation behavior of Nepsilon-dodecyl-L-lysine esters has been explored, revealing that the combination of lysine with various L-amino acids can lead to the formation of organogels. This study showcases the significance of selecting suitable amine and acid components to control organogelation properties, pointing to applications in material science for creating structured organic phases (Suzuki et al., 2009).

Block Copolymer Synthesis for Biomedical Applications

Research on the synthesis of block copolymers through the ring-opening polymerization of Nepsilon-substituted lysine derivatives, such as poly(L-lactide)-b-poly(Nepsilon-(Z)-L-lysine), has been conducted. These studies underscore the role of lysine derivatives in the development of polymers with potential applications in drug delivery and tissue engineering (Fan et al., 2005).

Enhancement of Osteoblast Attachment and Growth

Amphiphilic triblock copolymers containing lysine derivatives have shown to improve surface properties for promoting osteoblast adhesion and proliferation. This indicates their utility in cell delivery systems and tissue engineering solutions (Peng et al., 2009).

Racemization Studies in Peptide Synthesis

Studies on diastereomeric peptide derivatives, including those involving N-benzoyl-D,L-X-N epsilon-benzyloxycarbonyl-L-lysine methyl ester, provide insights into racemization during peptide synthesis. This research has implications for understanding the stability and reactivity of peptide bonds in synthetic chemistry (Benoiton et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The global surfactant market, which includes esters, was valued at $41.3 billion in 2019 and is expected to reach $58.5 billion by 2027 . The dynamic increase in the production of non-ionic surfactants is related to the increased demand for raw materials for the production of liquid detergents, where ethoxylates are proved to be the most suitable .

Propiedades

IUPAC Name |

methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTUJLFAVAPQNV-AXDSSHIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NCCCCC(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)NCCCC[C@@H](C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747726 |

Source

|

| Record name | Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103954-36-5 |

Source

|

| Record name | Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.